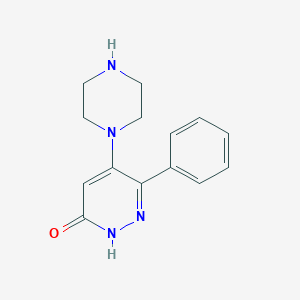

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLOOVKBRJZVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377632 | |

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132814-16-5 | |

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a molecule of interest in medicinal chemistry due to the established broad biological activities of the pyridazinone scaffold.[1][2] The synthesis involves a two-step procedure commencing with the formation of a key chloro-substituted intermediate, followed by a nucleophilic substitution with piperazine. This document details the experimental procedures, presents quantitative data for related compounds, and visualizes the synthetic workflow and a potential biological signaling pathway.

Core Synthesis Strategy

The synthesis of the target compound, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, is proposed to proceed through a two-step synthetic sequence. The initial step involves the synthesis of the intermediate, 6-phenyl-5-chloro-pyridazin-3(2H)-one. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperazine to yield the final product.

Caption: Proposed two-step synthesis workflow for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of 6-Phenyl-5-chloro-pyridazin-3(2H)-one

This procedure is adapted from methodologies for the synthesis of similar 6-phenyl-5-halopyridazinones.

Materials:

-

Mucochloric acid

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Friedel-Crafts Acylation: To a stirred solution of mucochloric acid in benzene, add anhydrous aluminum chloride portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 3,4-dichloro-5-phenylfuran-2(5H)-one.

-

Cyclization: The crude 3,4-dichloro-5-phenylfuran-2(5H)-one is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for several hours.

-

Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-phenyl-5-chloro-pyridazin-3(2H)-one. The product can be further purified by recrystallization.

Step 2: Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

This protocol is adapted from the synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.[3]

Materials:

-

6-Phenyl-5-chloro-pyridazin-3(2H)-one

-

Piperazine (anhydrous)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) solution (2 M)

Procedure:

-

Nucleophilic Substitution: In a round-bottom flask, dissolve 6-phenyl-5-chloro-pyridazin-3(2H)-one in absolute ethanol. Add an excess of anhydrous piperazine (approximately 2.5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[3]

-

Reaction: The reaction mixture is stirred at room temperature for 15 minutes and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Isolation of Intermediate: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and the crude product, 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃ClN₂O | 296.75 | 296 | 72 | [4] |

| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | 307.30 | 170 | 96 | [4] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃FN₂O | 280.30 | 280 | 58 | [4] |

| 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335.32 | 182-183 | 89 | [5] |

| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | C₂₃H₁₄FN₃O₄ | 415.38 | 177-178 | 80 | [5] |

Spectral Data for Analagous Compounds:

-

¹H NMR (DMSO-d₆, δ ppm) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 2.96 (s, 2H, CH₂-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH).[4]

-

¹³C NMR (DMSO-d₆, δ ppm) of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one: 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44.[4]

-

FT-IR (ATR, cm⁻¹) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 3304 (NH), 3124–2893 (CH), 1647 (C=O), 1600 (N=C).[4]

Biological Context and Potential Signaling Pathway

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities, including notable effects on the cardiovascular system.[1][2] Many derivatives have been investigated for their antihypertensive and vasodilator properties.[6][7][8][9][10][11][12][13][14] The vasodilator effects of some pyridazinones are attributed to their ability to act as direct-acting vasodilators or as phosphodiesterase (PDE) inhibitors.[9][10] Inhibition of PDE3, for instance, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to the relaxation of vascular smooth muscle and vasodilation.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 8. iajpr.com [iajpr.com]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] This document details synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Core Synthetic Strategies

The synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives typically originates from readily available precursors, with two primary routes being the most prevalent: one starting from 3,6-dichloropyridazine and another from maleic anhydride. Further modifications are then carried out on the core structure to generate a library of derivatives.

Synthetic Route 1: From 3,6-Dichloropyridazine

This common and efficient two-step synthesis begins with the commercially available 3,6-dichloropyridazine. The initial step involves a nucleophilic aromatic substitution to introduce the piperazine moiety, followed by hydrolysis to form the pyridazinone ring.

The first step is a nucleophilic substitution where one of the chlorine atoms on 3,6-dichloropyridazine is displaced by piperazine. This reaction is typically carried out in a solvent like ethanol at reflux temperature. The use of a base such as triethylamine or potassium carbonate is often employed to neutralize the hydrochloric acid generated during the reaction.[3] The subsequent step involves the hydrolysis of the remaining chlorine atom to yield the pyridazin-3(2H)-one core. This can be achieved through either acid- or base-catalyzed hydrolysis.[3]

Synthetic Route 2: From Maleic Anhydride

An alternative approach utilizes maleic anhydride as the starting material. This method involves the condensation of maleic anhydride or its derivatives with hydrazine to form the pyridazine ring.[4] This route is particularly useful for accessing a variety of substituted pyridazinones by employing substituted hydrazines or maleic anhydride derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps.

Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in ethanol.

-

Reagent Addition: Add piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.[3]

Protocol 2: Synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (General Procedure)

-

Reaction Setup: A mixture of a 6-aryl-5-chloro-3(2H)-pyridazinone precursor and an appropriate piperazine derivative is used.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and may be heated to facilitate the substitution reaction.

-

Work-up and Purification: Standard work-up procedures involving extraction and washing are followed. The final product is often purified by crystallization or column chromatography.

Protocol 3: Synthesis of 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazone derivatives

-

Step A: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine: Commercial 3,6-dichloropyridazine is reacted with (2-fluorophenyl)piperazine in ethanol.

-

Step B: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: The product from Step A is hydrolyzed in hot glacial acetic acid.

-

Step C: Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate: The pyridazinone from Step B is reacted with ethyl bromoacetate in acetone in the presence of K2CO3.

-

Step D: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide: The ester from Step C is condensed with hydrazine hydrate.

-

Step E: Synthesis of title compounds: The acetohydrazide from Step D (0.01 mol) and a substituted/non-substituted benzaldehyde (0.01 mol) are stirred in ethanol (15 mL) and refluxed for 6 hours. The reaction mixture is then poured into ice water. The resulting precipitate is filtered, dried, and crystallized from a methanol:water mixture (8:2, v/v).

Data Presentation

The following tables summarize quantitative data for the synthesis of representative 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives and their intermediates.

Table 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine Intermediate

| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine, Piperazine | Ethanol | Triethylamine | Reflux | 4-6 | 80-90 (estimated) | [3] |

Table 2: Synthesis of 6-Aryl-pyridazin-3-one Derivatives

| Starting Material | Reagents | Yield (%) | m.p. (°C) | Reference |

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | - | 89 | 182-183 | [5] |

| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | - | 80 | 177-178 | [5][6] |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 86 | 179-181 | [7] |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Ethyl chloroformate | 61 | 173-175 | [7] |

Table 3: Characterization Data for Selected Derivatives

| Compound | Molecular Formula | MS (m/z) | ¹H-NMR (δ ppm) | Reference |

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335 (M⁺) | 2.51 (s, 3H, CH₃), 7.51-8.31 (m, 9H, Ar-H & pyridazine H5) | [5] |

| 4-(2-(4,4-dichlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | 330 (M⁺), 332 (M⁺+2), 334 (M⁺+4) | 4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71-7.97 (m, 9H, Ar-H) | [7] |

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the synthesis and evaluation of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives.

Caption: General synthetic workflow for pyridazinone derivatives.

Signaling Pathways

Derivatives of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one have been investigated for their effects on various biological pathways. The following diagrams illustrate some of these targeted signaling cascades.

Caption: Mechanism of MAO-B inhibition by pyridazinone derivatives.[8][9][10][11]

Caption: Adrenergic receptor signaling pathway modulated by pyridazinone derivatives.[12][13][14]

References

- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]

Unveiling the Core Mechanism of Action: A Technical Guide to 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core mechanism of action of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related 6-phenylpyridazin-3(2H)-one analogs to elucidate its putative biological activity. The primary mechanism of action for this class of compounds is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a cascade of downstream effects, including positive inotropic (cardiotonic) and vasodilatory actions. This guide presents the underlying signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols relevant to the study of this molecule's mechanism of action.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects.[1][2] The core structure, a six-membered ring with two adjacent nitrogen atoms, lends itself to various substitutions, allowing for the fine-tuning of pharmacological properties. The 6-phenyl-pyridazin-3(2H)-one scaffold, in particular, has been a focus of research for its cardiovascular effects.[3][4] This guide focuses on the specific derivative, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, and its anticipated mechanism of action based on extensive research on its structural analogs.

Core Mechanism of Action: Phosphodiesterase Inhibition

The predominant mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[5][6] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thus regulating their intracellular concentrations. By inhibiting PDEs, pyridazinones prevent the degradation of these second messengers, leading to their accumulation and the subsequent activation of downstream signaling pathways.

For the 6-phenyl-pyridazin-3(2H)-one class, inhibition of PDE3 is a key mechanism underlying their cardiotonic and vasodilatory effects.[7] PDE3, also known as cGMP-inhibited phosphodiesterase, is highly expressed in cardiac and vascular smooth muscle cells.

Signaling Pathway

The inhibition of PDE3 by a 6-phenyl-pyridazin-3(2H)-one derivative like the topic compound leads to the following signaling cascade in cardiomyocytes:

-

Inhibition of PDE3: The compound binds to the active site of PDE3, preventing the hydrolysis of cAMP to AMP.

-

Increased Intracellular cAMP: The intracellular concentration of cAMP rises.

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in cardiac contractility, including:

-

L-type calcium channels: Phosphorylation increases calcium influx into the cell during an action potential.

-

Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum.

-

-

Enhanced Cardiac Contractility: The increased intracellular calcium availability and uptake by the sarcoplasmic reticulum result in a stronger and more efficient contraction of the heart muscle, producing a positive inotropic effect.

Quantitative Data from Analogous Compounds

| Compound | Target | IC₅₀ (µM) | Source Organism | Reference |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | Cat | [5] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 0.251 | Human | [6] |

| 6-[3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl]-2,3,4,5-tetrahydro-5-methylpyridazin-3-one (Bemoradan) | PDE3 | Potent | Canine | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyridazinone derivatives.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific PDE isoform.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE3 is diluted in an appropriate assay buffer. The substrate, [³H]-cAMP, is also prepared in the same buffer.

-

Compound Preparation: The test compound, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the PDE3 enzyme, the test compound at various concentrations, and the assay buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of [³H]-cAMP. The plate is then incubated at 37°C for a specified time.

-

Termination: The reaction is stopped, often by boiling the plate or adding a stop solution.

-

Product Quantification: The amount of hydrolyzed [³H]-cAMP (i.e., [³H]-AMP) is determined. This often involves the use of a secondary enzyme, such as 5'-nucleotidase, to convert [³H]-AMP to [³H]-adenosine, which can then be separated from the unreacted [³H]-cAMP using ion-exchange resin. The radioactivity of the product is measured using a scintillation counter.

-

Data Analysis: The percentage of PDE inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cardiotonic Activity Assay (Isolated Perfused Heart)

This protocol describes the evaluation of the positive inotropic effects of a compound using an isolated perfused heart preparation (Langendorff or similar setup).

Detailed Protocol:

-

Heart Isolation: A laboratory animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[9]

-

Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure the force of contraction. A balloon catheter may also be inserted into the left ventricle to measure left ventricular developed pressure (LVDP).

-

Stabilization and Baseline Recording: The heart is allowed to stabilize for a period, during which baseline measurements of contractile force, heart rate, and coronary flow are recorded.

-

Compound Administration: The test compound is administered into the perfusion solution in a cumulative dose-dependent manner.

-

Data Acquisition and Analysis: The effects of the compound on myocardial contractility and other hemodynamic parameters are continuously recorded. The percentage change from baseline is calculated for each dose to construct a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Structure-Activity Relationships (SAR)

The pharmacological activity of 6-phenyl-pyridazin-3(2H)-one derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the pyridazinone core. For instance, the presence of a methyl group at the 5-position of a dihydropyridazinone ring has been shown to enhance PDE3 inhibitory potency.[5] The piperazine moiety at the 5-position of the title compound is expected to influence its solubility, pharmacokinetic properties, and potentially its interaction with the PDE active site.

Conclusion

Based on the extensive body of research on 6-phenyl-pyridazin-3(2H)-one derivatives, the primary mechanism of action for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is anticipated to be the inhibition of phosphodiesterases, particularly PDE3. This inhibition leads to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. The provided signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols offer a comprehensive framework for the further investigation and development of this and related compounds for cardiovascular and other therapeutic applications. Further direct experimental validation is necessary to definitively confirm the specific biological targets and pharmacological profile of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Benzoxazinylpyridazin-3-ones: potent, long-acting positive inotrope and peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, the 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one core represents a particularly promising chemotype, demonstrating significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the biological activities associated with this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Biological Activities

Derivatives of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one have been investigated for a multitude of biological effects, with the most prominent being anticancer, cardiovascular, and neuroprotective activities. The modular nature of this scaffold, allowing for substitutions on the phenyl ring, the piperazine moiety, and the pyridazinone nitrogen, has enabled the generation of a diverse chemical library with fine-tuned biological profiles.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative effects of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative with 4-chlorophenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |

| Derivative with 4-fluorophenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |

| Derivative with phenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |

| 3-nitrophenyl derivative of a related fused-ring system | Panc-1 (pancreatic cancer) | 12.54 | [2] |

| 2-hydroxy derivative of a related fused-ring system | Panc-1 (pancreatic cancer) | 20.3 | [2] |

| 2-hydroxy derivative of a related fused-ring system | PC3 (prostate cancer) | 22.5 | [2] |

| 2-hydroxy derivative of a related fused-ring system | MDA-MB-231 (breast cancer) | 28.2 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Cardiovascular Activity

The pyridazinone core is a well-established pharmacophore in cardiovascular drugs. Derivatives of 6-phenyl-pyridazin-3(2H)-one have been explored for various cardiovascular effects, including cardiotonic, antiplatelet, and vasorelaxant activities.

Cardiotonic Activity

A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cardiotonic activity, with some compounds showing promising results comparable to the established drug levosimendan.[3]

Antiplatelet Activity

Several 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones have demonstrated in vitro inhibition of platelet aggregation induced by adenosine 5'-diphosphate (ADP), thrombin, and collagen.[4] The inhibitory activity was found to be dependent on the substituent at the 5-position of the pyridazinone ring.[4]

Quantitative Antiplatelet Data

| Compound/Derivative | Inducer | IC50 (µM) | Reference |

| Compound 2b (R-OH) | ADP | ~60 | [4] |

| Compound 2b (R-OH) | Collagen | ~60 | [4] |

Vasorelaxant Activity

Certain pyridazin-3-one derivatives have been shown to possess vasorelaxant properties, potentially through the modulation of endothelial nitric oxide synthase (eNOS).[5][6]

Quantitative Vasorelaxant Data

| Compound/Derivative | EC50 (µM) | Reference |

| Compound 4f | 0.0136 | [6] |

| Compound 4h | 0.0117 | [6] |

| Compound 5d | 0.0053 | [6] |

| Compound 5e | 0.0025 | [6] |

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

The vasorelaxant effects of these compounds are typically evaluated using isolated arterial rings.

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

-

Relaxation Measurement: The relaxation responses are recorded isometrically using a force transducer.

-

EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the concentration-response curves.

Neuroprotective and CNS Activity

The piperazine moiety is a common feature in many centrally acting drugs. Consequently, 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives have been investigated for their potential in treating central nervous system (CNS) disorders.

Monoamine Oxidase-B (MAO-B) Inhibition

A series of pyridazinones containing a (2-fluorophenyl)piperazine moiety have been synthesized and evaluated as selective MAO-B inhibitors.[7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

Anxiolytic and Antidepressant-like Activity

A piperazine-containing compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated anxiolytic-like and antidepressant-like activities in behavioral tests, suggesting the involvement of serotonergic, noradrenergic, and dopaminergic pathways.[8]

Other Reported Activities

The versatility of the pyridazinone scaffold is further demonstrated by reports of other biological activities, including:

-

PARP-1 Inhibition: Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones have been identified as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are of interest in cancer therapy.[9]

-

Antimicrobial Activity: Various pyridazinone derivatives have been shown to possess antimicrobial properties.[10][11]

-

Anti-inflammatory and Analgesic Activity: Some 2-substituted 6-phenyl-3(2H)-pyridazinone derivatives have exhibited potent analgesic activity with reduced side effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs).[12]

-

Antiviral Activity: Certain pyridazine derivatives have been evaluated for their antiviral activity against the Hepatitis A virus (HAV).[13]

Synthesis

The general synthetic route to 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives typically involves a few key steps.

Conclusion

The 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of this chemical class, makes it an attractive area for further investigation in drug discovery. Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as elucidating their detailed mechanisms of action. This will pave the way for the development of novel drug candidates for a variety of diseases, from cancer to cardiovascular and neurological disorders.

References

- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazines. XIII. Synthesis of 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones and evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. sarpublication.com [sarpublication.com]

- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pyridazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its unique electronic properties, including weak basicity and a high dipole moment, which influence its interactions with biological targets.[1][2] Pyridazinone derivatives have been investigated for a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[3][4][5] A thorough understanding of their physicochemical properties is paramount for optimizing drug-like characteristics, predicting pharmacokinetic behavior, and designing effective therapeutic agents.

Core Physicochemical Data of Pyridazinone Derivatives

The following tables summarize key quantitative data for various pyridazinone compounds, providing a basis for comparison and analysis in drug development programs.

Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)

The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction solubility (x_e) of the representative compound 6-phenylpyridazin-3(2H)-one (PPD) has been determined in various pharmaceutical solvents at different temperatures. Data indicates that solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 6.91 x 10⁻⁶ | 8.37 x 10⁻⁶ | 1.00 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.81 x 10⁻³ | 3.39 x 10⁻³ | 4.14 x 10⁻³ | 4.76 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.41 x 10⁻³ | 5.30 x 10⁻³ | 6.35 x 10⁻³ | 7.37 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.15 x 10⁻² | 1.39 x 10⁻² | 1.62 x 10⁻² | 1.87 x 10⁻² | 2.11 x 10⁻² |

| Ethyl Acetate (EA) | 4.39 x 10⁻² | 5.37 x 10⁻² | 6.33 x 10⁻² | 7.29 x 10⁻² | 8.81 x 10⁻² |

| DMSO | 4.00 x 10⁻¹ | 4.17 x 10⁻¹ | 4.34 x 10⁻¹ | 4.51 x 10⁻¹ | 4.67 x 10⁻¹ |

| PEG-400 | 3.21 x 10⁻¹ | 3.42 x 10⁻¹ | 3.65 x 10⁻¹ | 3.89 x 10⁻¹ | 4.12 x 10⁻¹ |

Data sourced from references[3][6][8]. Temperatures are in Kelvin (K).

Table 2: Melting Points of Various Pyridazinone Derivatives

The melting point is an essential indicator of a compound's purity and crystalline structure.

| Compound | Molecular Formula | Melting Point (°C) |

| 3(2H)-Pyridazinone | C₄H₄N₂O | 98-104 |

| 6-Methyl-2H-pyridazin-3-one | C₅H₆N₂O | 143-145 |

| 4,5-Dichloro-3(2H)-pyridazinone | C₄H₂Cl₂N₂O | 198-200 |

| 6-Phenylpyridazin-3(2H)-one (PPD) | C₁₀H₈N₂O | 203.28 - 204.08 |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 165 |

| 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₄Cl₂N₂O₃ | 140 |

| Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | C₂₁H₁₈Cl₂N₂O₃ | 80 |

Data sourced from references[3][9][10][11][12].

Table 3: Selected Physicochemical Descriptors

Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule of Five" provides a general guideline for assessing the druglikeness of a compound based on these and other properties.[13][14]

| Compound | Molecular Formula | MW ( g/mol ) | XLogP3 | pKa (Predicted) |

| 3(2H)-Pyridazinone | C₄H₄N₂O | 96.09 | -0.7 | 11.47 ± 0.20 |

| 6-Methyl-2H-pyridazin-3-one | C₅H₆N₂O | 110.11 | - | - |

| Pyridazinone, 2-20 | C₁₃H₁₄N₂O₂S | 262.33 | 2.9 | - |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | C₁₄H₁₃N₃O₂ | 255.27 | 0.43 | - |

Data sourced from references[10][12][15][16][17]. XLogP3 is a computed value for the octanol-water partition coefficient.

Biological Context: Pyridazinones as PDE4 Inhibitors

To understand the relevance of these physicochemical properties, it is useful to consider the biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram below illustrates this signaling pathway.

Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust and reproducible experimental methods. The workflows and protocols detailed below are central to the characterization of novel pyridazinone derivatives in a drug discovery setting.

General Synthesis and Characterization Workflow

The development of new pyridazinone-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sarpublication.com [sarpublication.com]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 3(2H)-Pyridazinone | 504-30-3 [chemicalbook.com]

- 13. fiveable.me [fiveable.me]

- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 15. Pyridazinone, 2-20 | C13H14N2O2S | CID 44246288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Structure in the Pharmacological Activity of 6-Phenylpyridazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities to elicit diverse pharmacological responses. This technical guide delves into the critical structure-activity relationships (SAR) of 6-phenylpyridazinone derivatives, offering a comprehensive overview of their cardiotonic and anti-inflammatory properties. By systematically presenting quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to provide a foundational resource for the rational design and development of novel therapeutics based on this promising heterocyclic core.

Cardiotonic Activity: Enhancing Myocardial Contractility

A significant area of investigation for 6-phenylpyridazinone derivatives has been their potential as positive inotropic agents for the treatment of heart failure. These compounds often exert their effects through the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac myocytes. Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased intracellular calcium levels and enhanced myocardial contractility.

Quantitative Structure-Activity Relationship for Cardiotonic Activity

The following table summarizes the inotropic activity of selected 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. The data highlights the influence of substitutions on both the phenyl ring and the pyridazinone core on the cardiotonic potency.

| Compound ID | R1 | R2 | R3 | Inotropic Activity (ED50, µg/kg, i.v. in dogs) |

| 1 | H | H | H | 24 |

| 2 | H | CH3 | H | 6.8 |

| 3 | H | H | 4-pyridylamino | 8.5 |

| 4 | H | CH3 | 4-pyridylamino | 4.4 |

ED50: The dose required to produce 50% of the maximal increase in cardiac contractility.

General SAR Observations for Cardiotonic Activity:

-

Substitution at the 5-position of the pyridazinone ring: Introduction of a methyl group at the R2 position generally enhances potency.

-

Substitution at the para-position of the 6-phenyl ring: The presence of a substituted amino group, such as 4-pyridylamino, at the R3 position significantly increases cardiotonic activity.

Experimental Protocol: Evaluation of Inotropic Activity in Isolated Rabbit Heart

The positive inotropic effects of the 6-phenylpyridazinone derivatives are typically evaluated using an isolated, perfused rabbit heart preparation (Langendorff method).

Methodology:

-

Animal Preparation: Male New Zealand white rabbits are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Drug Administration: After a stabilization period, the test compounds are infused into the perfusion medium at increasing concentrations.

-

Data Acquisition: A force transducer connected to the apex of the ventricle records the myocardial contractile force. Heart rate and coronary flow are also monitored.

-

Data Analysis: The dose-response curves are constructed, and the ED50 values are calculated to determine the potency of the compounds.

Signaling Pathway: PDE3 Inhibition in Cardiac Myocytes

The following diagram illustrates the mechanism by which 6-phenylpyridazinone derivatives induce their cardiotonic effects through the inhibition of PDE3.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

6-Phenylpyridazinone derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action in this context are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4), both of which are key enzymes in the inflammatory cascade.

Quantitative Structure-Activity Relationship for Anti-inflammatory Activity

The anti-inflammatory activity of various 6-phenylpyridazinone derivatives is presented below. The data is derived from the carrageenan-induced paw edema model in rats, a standard in vivo assay for evaluating anti-inflammatory potential.

| Compound ID | R | % Inhibition of Paw Edema at 4h (100 mg/kg, p.o.) |

| 5 | H | 45.2 |

| 6 | 4-Cl | 58.7 |

| 7 | 4-OCH3 | 62.5 |

| 8 | 4-NO2 | 35.1 |

| Indomethacin | - | 70.3 |

General SAR Observations for Anti-inflammatory Activity:

-

Substitution on the 6-phenyl ring: The nature and position of the substituent on the 6-phenyl ring significantly influence anti-inflammatory activity. Electron-donating groups, such as methoxy (OCH3), at the para-position appear to be favorable for activity, while electron-withdrawing groups, like nitro (NO2), can be detrimental. Halogen substitution, such as chloro (Cl), also enhances activity.

Experimental Protocols for Anti-inflammatory Assays

This is a widely used model to assess the efficacy of anti-inflammatory drugs.

Methodology:

-

Animals: Male Wistar rats are used.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Drug Administration: The test compounds or a standard drug (e.g., Indomethacin) are administered orally one hour before the carrageenan injection.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

This assay is used to evaluate the analgesic component of anti-inflammatory agents.

Methodology:

-

Animals: Male Swiss albino mice are used.

-

Induction of Pain: An intraperitoneal injection of p-benzoquinone solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Drug Administration: The test compounds are administered orally 30 minutes before the p-benzoquinone injection.

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the p-benzoquinone injection.

-

Calculation of Analgesic Activity: The percentage of protection or inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.

Signaling Pathways in Inflammation

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 by certain 6-phenylpyridazinone derivatives blocks this pathway.

Spectroscopic Analysis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including cardiovascular, anti-inflammatory, and anticancer properties. A thorough spectroscopic analysis is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug discovery and development pipeline. This technical guide provides a summary of the expected spectroscopic characteristics of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and the detailed experimental protocols for acquiring such data.

Disclaimer: Following an extensive search of available scientific literature, no publications containing a complete experimental spectroscopic characterization of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one could be located. The data and protocols presented herein are therefore based on the analysis of structurally related pyridazinone derivatives and serve as a predictive guide for the characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. These predictions are based on published data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 12.0 | br s | 1H | N-H (pyridazinone) |

| ~ 7.7 - 7.9 | m | 2H | Ar-H (ortho-phenyl) |

| ~ 7.4 - 7.6 | m | 3H | Ar-H (meta, para-phenyl) |

| ~ 7.0 - 7.2 | s | 1H | Pyridazinone C4-H |

| ~ 3.0 - 3.2 | t | 4H | Piperazine-H (distal N) |

| ~ 2.8 - 3.0 | t | 4H | Piperazine-H (proximal N) |

| ~ 2.5 | br s | 1H | N-H (piperazine) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (pyridazinone) |

| ~ 145 - 150 | C6-phenyl |

| ~ 135 - 140 | C5-piperazinyl |

| ~ 130 - 135 | C-ipso (phenyl) |

| ~ 128 - 130 | C-para (phenyl) |

| ~ 127 - 129 | C-meta (phenyl) |

| ~ 125 - 127 | C-ortho (phenyl) |

| ~ 100 - 105 | C4 |

| ~ 50 - 55 | Piperazine C (proximal N) |

| ~ 45 - 50 | Piperazine C (distal N) |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z |

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ |

| HRMS | Positive | Exact mass of [M+H]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3200 - 3400 | N-H stretching (pyridazinone, piperazine) |

| ~ 3000 - 3100 | C-H stretching (aromatic) |

| ~ 2800 - 3000 | C-H stretching (aliphatic) |

| ~ 1640 - 1680 | C=O stretching (amide) |

| ~ 1580 - 1620 | C=C and C=N stretching |

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent |

| ~ 250 - 280 | Methanol or Ethanol |

| ~ 320 - 350 | Methanol or Ethanol |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of pyridazinone derivatives, adaptable for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Electrospray Ionization (ESI-MS):

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum under the same conditions as ESI-MS.

-

Determine the accurate mass of the [M+H]⁺ ion to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the wavelength range from 200 to 800 nm.

-

Use the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one are documented, a logical workflow for its spectroscopic characterization is presented below.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic analysis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a crucial step in its chemical and pharmacological evaluation. While experimental data for this specific molecule is not currently available in the public domain, the predictive data and detailed experimental protocols provided in this guide offer a solid framework for researchers to undertake its characterization. The application of NMR, MS, IR, and UV-Vis spectroscopy will enable the unambiguous confirmation of its structure and purity, thereby facilitating its further investigation in the context of drug discovery and development.

Potential Therapeutic Targets of Pyridazinone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyridazinone analogs, summarizing quantitative efficacy data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel pyridazinone-based therapeutics.

Introduction

Pyridazinone and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, cardiovascular, and analgesic properties.[1][2] The structural flexibility of the pyridazinone core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles and the development of potent and selective inhibitors for various biological targets.[3] This guide focuses on several key therapeutic targets that have been successfully modulated by pyridazinone analogs, providing a foundation for future drug discovery efforts.

Anti-inflammatory Targets

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[3][4]

Phosphodiesterase 4 (PDE4)

Target Description: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5][6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5] This makes PDE4 an attractive target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.

Quantitative Data:

| Compound ID | Structure | PDE Isoform | IC50 (nM) | Reference |

| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 | [7][8] |

| 9e | Pyrrolo[2,3-d]pyridazinone derivative | PDE4B | 320 | [4] |

| 9e | Pyrrolo[2,3-d]pyridazinone derivative | PDE4D | 2500 | [4] |

| Roflumilast | (Reference) | PDE4B | - | [7] |

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a typical fluorescence polarization (FP) assay to determine the in vitro potency of pyridazinone analogs against PDE4.

-

Reagents and Materials: Recombinant human PDE4 enzyme, FAM-cAMP (fluorescein-labeled cAMP) substrate, assay buffer (e.g., Tris-HCl with MgCl2), and test compounds (pyridazinone analogs).

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the diluted test compounds, a fixed concentration of PDE4 enzyme, and the FAM-cAMP substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one to a potential biological target. While specific experimental data for this compound is limited, this guide leverages established computational protocols for structurally related pyridazinone derivatives to outline a robust workflow for target identification, binding mode prediction, and affinity estimation.

Introduction to 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and In Silico Modeling

The pyridazinone scaffold is a versatile pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular activities. The specific compound, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, possesses structural features suggesting potential interactions with various biological targets. In silico modeling, a cornerstone of modern drug discovery, offers a powerful and cost-effective approach to elucidate these interactions at a molecular level, thereby guiding further experimental validation and lead optimization.

This guide will focus on a practical workflow utilizing molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of the title compound to a representative and well-characterized drug target. Based on the known activities of similar pyridazinone-containing molecules, we have selected Poly (ADP-ribose) polymerase-1 (PARP-1) as a primary example target for this guide. PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy. Several PARP-1 inhibitors feature heterocyclic scaffolds, making it a plausible target for the compound of interest.

In Silico Modeling Workflow

The in silico investigation of ligand-protein binding typically follows a multi-step process, designed to progressively refine our understanding of the molecular interactions.

Data Presentation: Key Parameters in In Silico Modeling

Quantitative data generated from in silico studies are crucial for comparing different ligands and predicting their potential efficacy. The following tables summarize key parameters that would be calculated in a typical study.

| Parameter | Description | Typical Software/Method |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | AutoDock Vina, Glide, GOLD |

| Docking Score | A scoring function's estimate of the binding affinity, often in arbitrary units or kcal/mol. | Varies by docking program |

| RMSD (Å) | Root Mean Square Deviation of atomic positions, used to measure the stability of the ligand and protein during MD simulations. | GROMACS, AMBER, NAMD |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and protein. | VMD, PyMOL, GROMACS |

| Hydrophobic Interactions | The extent of non-polar contacts between the ligand and protein. | LigPlot+, PyMOL |

Table 1: Key Quantitative Parameters in Molecular Docking and Dynamics.

| Property | Description | Prediction Tool |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | SwissADME, admetSAR |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | SwissADME, PreADMET |

| CYP450 Inhibition | Prediction of inhibition of major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | SwissADME, admetSAR |

| Human Intestinal Absorption (%) | The predicted percentage of the compound absorbed from the human intestine. | admetSAR, PreADMET |

| Carcinogenicity | Prediction of the likelihood of the compound being carcinogenic. | admetSAR, ProTox-II |

Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Target and Ligand Preparation

Objective: To prepare the 3D structures of the PARP-1 protein and the ligand, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, for docking and simulation.

Protocol:

-

Target Selection and Retrieval:

-

A suitable crystal structure of human PARP-1 in complex with an inhibitor is retrieved from the Protein Data Bank (PDB). For example, PDB ID: 4PJT, which contains the PARP-1 catalytic domain bound to an inhibitor.[1]

-

The selection criteria include high resolution (< 2.5 Å) and the presence of a co-crystallized ligand to define the binding site.

-

-

Protein Preparation:

-

The protein structure is prepared using software such as Maestro (Schrödinger) or UCSF Chimera.

-

This involves removing water molecules and any non-essential ions, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.

-

The protonation states of ionizable residues (e.g., Histidine) at a physiological pH (7.4) are determined.

-

The protein structure is then energy minimized using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

-

The 2D structure is converted to a 3D conformation.

-

The ligand is prepared using software like LigPrep (Schrödinger). This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations of the ligand at the target pH.

-

The ligand is then energy minimized using a suitable force field (e.g., OPLS4).

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand within the PARP-1 active site.

Protocol:

-

Grid Generation:

-

A docking grid is defined around the active site of PARP-1. The grid is typically centered on the co-crystallized ligand from the original PDB structure to ensure the docking search is focused on the known binding pocket.

-

The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

-

The prepared ligand is docked into the defined grid of the prepared PARP-1 structure.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis:

-

The resulting docking poses are analyzed. The top-scoring poses are visually inspected to assess their interactions with key active site residues.

-

Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with residues known to be important for PARP-1 inhibition (e.g., Gly863, Ser904, Tyr907).[2]

-

The docking results are compared with the binding mode of the co-crystallized inhibitor to validate the docking protocol.

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the binding pose and a more accurate estimation of binding free energy.

Protocol:

-

System Setup:

-

The top-ranked docked complex of PARP-1 and 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is selected as the starting structure for the MD simulation.

-

The complex is placed in a periodic box of a suitable water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

The system is prepared using a program like GROMACS or AMBER.[2][3]

-

-

Simulation Parameters:

-

A suitable force field is chosen for the protein (e.g., AMBER ff19SB) and the ligand (e.g., GAFF2). Ligand parameters are often generated using tools like Antechamber.

-

The system undergoes energy minimization to remove any steric clashes.

-

The system is then gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

This is followed by an equilibration phase at constant pressure (e.g., 1 bar) and temperature (NPT ensemble) to ensure the system reaches a stable density.

-

-

Production Run:

-

A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.[4]

-

The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.

-

-

Trajectory Analysis:

-

The stability of the ligand-protein complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

-

The flexibility of the protein is analyzed by calculating the Root Mean Square Fluctuation (RMSF) of individual residues.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts) are monitored throughout the simulation to assess their stability.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the trajectory to obtain a more accurate estimate of the binding affinity.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the PARP-1 signaling pathway and the logical relationship of the in silico modeling workflow.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the binding of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one to a potential biological target, using PARP-1 as a representative example. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mode, affinity, and stability of this compound. The quantitative data and visualizations presented herein serve as a template for reporting and interpreting the results of such computational studies. This in silico approach is an indispensable tool in modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, and ultimately accelerating the development of new therapeutic agents.

References

The Discovery and Development of Pyridazinone-Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting various enzymes implicated in a multitude of diseases. This technical guide provides an in-depth overview of the discovery and development of pyridazinone-based inhibitors, with a focus on their application in neurodegenerative disorders, cancer, inflammation, and cardiovascular diseases. This document details the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds.

Pyridazinone-Based Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain.[1] Pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors.[1][2]

Quantitative Inhibitory Data

A series of pyridazinone derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. The following table summarizes the in vitro data for some of the most promising compounds.[3][4][5]

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B vs MAO-A |

| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | > 84.96 |

| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | > 235.29 |

| T3 | hMAO-B | - | - | Potent and competitive |

| T6 | hMAO-B | - | - | Potent and competitive |

| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | 19.04 |

| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | - |

| S15 | MAO-A | 3.691 | - | - |

Note: '-' indicates data not available in the provided search results.

Mechanism of Action and Signaling Pathway